Cas no 125372-22-7 (2-(Methylsulfamoyl)benzoic acid)

2-(Methylsulfamoyl)benzoic acid is a sulfonamide derivative characterized by its benzoic acid core functionalized with a methylsulfamoyl group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic chemistry. Its structural features, including the sulfonamide moiety, make it suitable for applications in drug design, particularly in the development of enzyme inhibitors or bioactive molecules. The presence of both carboxylic acid and sulfonamide groups allows for further derivatization, enhancing its utility in medicinal chemistry. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in laboratory settings.
2-(Methylsulfamoyl)benzoic acid structure
125372-22-7 structure
Product Name:2-(Methylsulfamoyl)benzoic acid
CAS No:125372-22-7
MF:C8H9NO4S
MW:215.226361036301
MDL:MFCD18431312
CID:2760684
PubChem ID:21932839
Update Time:2025-05-25

2-(Methylsulfamoyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylsulfamoyl)benzoic acid
    • Benzoic acid, 2-[(methylamino)sulfonyl]-
    • 2-[(methylamino)sulfonyl]benzoic acid
    • 2-(N-Methylsulfamoyl)benzoic acid
    • AS-64367
    • CS-0345446
    • EN300-66368
    • F87012
    • DB-422645
    • Meloxicam Impurity 4 (CDBC96SE)
    • DTXSID90620296
    • Meloxicam Impurity; CDBC96SE
    • 125372-22-7
    • AKOS030588129
    • SCHEMBL4433906
    • AFA37222
    • 871-095-1
    • 2-((Methylamino)sulfonyl)benzoic acid
    • MDL: MFCD18431312
    • Inchi: 1S/C8H9NO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
    • InChI Key: CIMMMBSLPMSWGN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1C(=O)O)(NC)(=O)=O

Computed Properties

  • Exact Mass: 215.02522894 g/mol
  • Monoisotopic Mass: 215.02522894 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 91.8
  • Molecular Weight: 215.23

2-(Methylsulfamoyl)benzoic acid Security Information

2-(Methylsulfamoyl)benzoic acid Pricemore >>

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Additional information on 2-(Methylsulfamoyl)benzoic acid

Introduction to CAS No. 125372-22-7: 2-(Methylsulfamoyl)benzoic Acid

CAS No. 125372-22-7, commonly referred to as 2-(Methylsulfamoyl)benzoic acid, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of sulfonamide derivatives, which are widely studied for their role in various chemical and biological systems. The molecular structure of 2-(Methylsulfamoyl)benzoic acid consists of a benzoic acid moiety substituted with a methylsulfamoyl group, which imparts distinctive electronic and steric properties to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 125372-22-7, making it more accessible for research and industrial applications. The compound's synthesis methods often involve multi-step reactions, including nucleophilic substitution and coupling reactions, which are optimized to achieve high yields and purity. Researchers have also explored the use of green chemistry principles in synthesizing this compound, reducing environmental impact while maintaining product quality.

The physical properties of CAS No. 125372-22-7 include a melting point of approximately 180°C and a solubility profile that makes it suitable for various solvents commonly used in organic chemistry. These properties are crucial for its application in fields such as pharmaceuticals, agrochemicals, and materials science. For instance, its ability to form stable complexes with metal ions has been exploited in the development of new catalysts for industrial processes.

One of the most promising areas of research involving CAS No. 125372-22-7 is its application in drug discovery. Studies have shown that this compound exhibits biological activity against several enzymes and receptors, making it a potential lead compound for developing new therapeutic agents. Recent research has focused on its role as an inhibitor of kinase enzymes, which are key targets in cancer treatment. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in animal models, highlighting its potential as an anticancer drug candidate.

In addition to its pharmaceutical applications, CAS No. 125372-24-9 has also found use in the field of materials science. Its ability to act as a versatile building block for constructing complex molecular architectures has led to its incorporation into advanced materials such as polymers and nanoparticles. For example, researchers have utilized this compound to synthesize stimuli-responsive polymers that can change their properties in response to external conditions like temperature or pH.

The environmental impact of CAS No. 186484-64-9 has also been a topic of recent studies. Scientists are investigating its biodegradability and toxicity profiles to assess its safety for industrial use and environmental release. Preliminary findings suggest that it undergoes rapid biodegradation under aerobic conditions, reducing its potential ecological footprint.

Looking ahead, the future of CAS No. 186484-64-9 seems bright with ongoing research aimed at expanding its applications across diverse fields. Collaborative efforts between academia and industry are expected to drive innovation and optimize its production processes further. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing both scientific research and industrial applications.

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